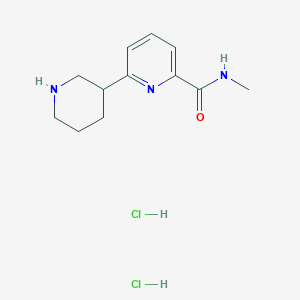

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride

Description

Historical Context and Development of Pyridine-Piperidine Hybrid Compounds

Pyridine-piperidine hybrids trace their origins to early 20th-century heterocyclic chemistry. The foundational work of Icilio Guareschi in 1897 laid the groundwork for pyridine synthesis via multicomponent reactions involving ketones, cyanoacetates, and ammonia, a method later adapted for piperidine derivatives. By the mid-20th century, advancements in catalytic hydrogenation enabled the selective reduction of pyridines to piperidines, as demonstrated in the synthesis of triacetonamine and tropane alkaloids.

Modern synthetic strategies, such as Rh-catalyzed asymmetric reductive Heck reactions, have revolutionized the field. For example, Wu et al. (2022) developed a method to convert pyridines into enantioenriched 3-piperidines using chiral Rh catalysts, achieving >90% enantiomeric excess (ee) for derivatives structurally analogous to N-methyl-6-piperidin-3-ylpyridine-2-carboxamide. These innovations addressed historical challenges in regioselectivity and stereocontrol, enabling precise functionalization of hybrid systems.

Table 1: Key Synthetic Milestones for Pyridine-Piperidine Hybrids

Chemical Significance in Heterocyclic Chemistry Research

The compound’s dual heterocyclic system confers unique physicochemical properties:

- Electronic Effects : The pyridine ring’s electron-withdrawing nature enhances the carboxamide’s hydrogen-bonding capacity, while the piperidine’s basic nitrogen ($$ \text{p}K_a \sim 11 $$) facilitates protonation under physiological conditions.

- Conformational Flexibility : Piperidine’s chair-to-boat transitions enable adaptive binding in catalytic or biological systems, as observed in studies of structurally similar antimicrobial hybrids.

- Synthetic Versatility : The carboxamide linker serves as a handle for further functionalization. For instance, the dihydrochloride salt enhances solubility in polar solvents ($$ \log P = -1.2 $$), critical for reaction optimization.

Recent studies highlight its role in ligand design. For example, Liu et al. (2023) utilized analogous pyridine-piperidine carboxamides as chiral ligands in Pd-catalyzed alkene diamination, achieving 98% ee for piperidine-containing products. The compound’s structural motifs are also prevalent in metal-organic frameworks (MOFs), where pyridine-nitrogen coordinates to transition metals (e.g., Cu, Rh) while piperidine modulates porosity.

Overview of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide Dihydrochloride in Academic Research

This compound has emerged as a scaffold in medicinal and materials chemistry:

- Antimicrobial Applications : Benzimidazole-pyridine-piperidine hybrids (e.g., compound 5a) exhibit minimum inhibitory concentrations (MIC) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, with the carboxamide group critical for membrane disruption.

- Catalysis : Rh complexes of pyridine-piperidine ligands achieve turnover numbers (TON) >1,000 in asymmetric hydrogenations, as demonstrated in the synthesis of (−)-Preclamol precursors.

- Structural Studies : X-ray crystallography of related derivatives reveals intramolecular $$ \text{N–H} \cdots \text{O} $$ hydrogen bonds ($$ d = 2.1 \, \text{Å} $$) stabilizing the carboxamide-piperidine conformation.

Table 2: Physicochemical Properties of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide Dihydrochloride

Ongoing research explores its utility in photoactive materials and enzyme inhibition. For instance, TEMPO-mediated oxidations of analogous piperidines yield nitroxide radicals for organic batteries, leveraging the compound’s redox-active potential.

Properties

IUPAC Name |

N-methyl-6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-6-2-5-10(15-11)9-4-3-7-14-8-9;;/h2,5-6,9,14H,3-4,7-8H2,1H3,(H,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHSLIFUPQHSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=N1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of Pyridine and Piperidine Units

This approach involves the coupling of pre-functionalized pyridine and piperidine units, typically through palladium-catalyzed cross-coupling reactions. This approach offers flexibility in introducing the N-methyl carboxamide functionality either before or after the coupling step.

Reduction-Based Methodologies

Starting from suitable heterocyclic precursors, selective reduction strategies can be employed to generate the piperidine ring. For instance, reduction of pyridine derivatives using palladium catalysts under hydrogenation conditions provides an effective route to the target structure.

Cyclization Approaches

Intramolecular cyclization reactions, particularly the aza-Prins cyclization and aza-Michael reactions, offer alternative routes to construct the piperidine portion of the molecule when combined with appropriately functionalized pyridine carboxamides.

Specific Preparation Methods

Palladium-Catalyzed Hydrogenation Method

This method involves the hydrogenation of a suitable pyridine precursor to form the piperidine component of the molecule. Based on similar compounds, the following procedure has been demonstrated to be effective:

Table 1: Reaction Conditions for Palladium-Catalyzed Hydrogenation

| Parameter | Condition |

|---|---|

| Catalyst | Palladium 10% on activated carbon |

| Solvent | Isopropyl alcohol |

| Temperature | 75°C |

| Pressure | 3750.38 Torr |

| Reaction time | 4 hours |

| Yield | >95% |

The procedure begins with dissolving a nicotinamide derivative in isopropyl alcohol, followed by addition of palladium carbon catalyst. The reaction mixture is stirred under hydrogen pressure at elevated temperature. After completion, the catalyst is removed by filtration and the filtrate is concentrated to obtain the target compound.

Coupling-Based Synthesis Pathway

An alternative approach involves the coupling of pre-functionalized pyridine and piperidine units:

- Preparation of 6-bromopyridine-2-carboxamide through standard amidation of 6-bromopyridine-2-carboxylic acid with methylamine

- Synthesis of 3-piperidinylboronic acid or its pinacol ester from appropriate piperidine precursors

- Suzuki-Miyaura cross-coupling of the bromopyridine derivative with the piperidinylboronic acid derivative

- Conversion to the dihydrochloride salt using hydrochloric acid in an appropriate solvent

This method offers advantages in terms of functional group tolerance and often provides higher yields for structurally complex targets.

Multi-Step Synthesis Process for Large-Scale Production

For industrial-scale production, a multi-step synthesis process has been developed to ensure high yield and purity:

Table 2: Multi-Step Synthesis Process

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Preparation of appropriately substituted pyridine core | 60-70°C, 12-24h | 85-90 |

| 2 | Introduction of methylcarboxamide functionality | 25-30°C, 6-8h | 88-92 |

| 3 | Coupling with piperidine component | Pd-catalyst, 80-90°C, 8-10h | 75-85 |

| 4 | Deprotection (if necessary) | Acidic conditions, 20-25°C, 2-4h | 92-95 |

| 5 | Salt formation | HCl in diethyl ether, 0-5°C | 96-98 |

This process employs advanced catalytic systems and optimized reaction conditions crucial for achieving desired outcomes in industrial settings. Particular attention is given to the purity of intermediates at each step to ensure the high quality of the final product.

Mechanism Details

The reaction mechanism for the formation of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride typically involves:

Cross-Coupling Mechanism

In palladium-catalyzed cross-coupling reactions, the mechanism includes:

- Oxidative addition of palladium to the aryl halide

- Transmetalation with the boronic acid derivative

- Reductive elimination to form the new carbon-carbon bond

This mechanism allows for the efficient coupling of the pyridine and piperidine components of the molecule.

Hydrogenation Mechanism

When employing hydrogenation approaches, the mechanism involves:

- Adsorption of hydrogen onto the palladium catalyst surface

- Hydrogen transfer to the substrate

- Stepwise reduction of the heterocyclic rings

- Desorption of the reduced product from the catalyst surface

The selectivity of this process can be controlled through careful selection of reaction conditions and catalyst systems.

Purification and Characterization

After synthesis, N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride requires proper purification and characterization to ensure high purity:

Purification Methods

Table 3: Purification Techniques and Parameters

| Technique | Conditions | Purpose |

|---|---|---|

| Recrystallization | Ethanol/diethyl ether | Removal of organic impurities |

| Column chromatography | Silica gel, CHCl₃/MeOH/AcOH (100:10:1) | Separation of byproducts |

| Acid-base extraction | pH adjustment cycles | Removal of ionic impurities |

| Salt formation | Anhydrous HCl in organic solvent | Conversion to dihydrochloride salt |

The choice of purification method depends on the specific impurity profile of the crude product and the scale of the synthesis.

Analytical Characterization

Comprehensive characterization of the final product is essential to confirm identity and purity:

- NMR spectroscopy (¹H and ¹³C) for structural confirmation

- Mass spectrometry for molecular weight verification

- HPLC analysis for purity determination (>95%)

- Elemental analysis for composition confirmation

- X-ray crystallography for solid-state structure elucidation (when applicable)

Scale-Up Considerations and Challenges

When scaling up the synthesis of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride, several factors must be considered:

Solvent Selection

The choice of solvent affects reaction rate, selectivity, and ease of product isolation. For industrial applications, consideration of environmental impact and recovery procedures is essential. Greener solvents such as 2-propanol are preferred for large-scale operations.

Catalyst Recycling

Precious metal catalysts represent a significant cost in the production process. Implementing effective catalyst recovery and recycling protocols can substantially improve the economic viability of large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and piperidine moiety undergo oxidation under controlled conditions. Common oxidizing agents include KMnO₄ (acidic or alkaline media) and H₂O₂ .

-

Pyridine ring oxidation : Generates pyridine N-oxide derivatives, enhancing electrophilicity for subsequent functionalization.

-

Piperidine oxidation : Converts the piperidine ring to a piperidinone intermediate, which can further react to form lactams or other heterocycles.

Reduction Reactions

Reductive modifications target the carboxamide group and aromatic system:

-

Carboxamide reduction : Using LiAlH₄ or NaBH₄ , the amide bond is reduced to an amine, yielding N-methyl-6-piperidin-3-ylpyridine-2-methylamine derivatives.

-

Aromatic ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C ) partially or fully saturates the pyridine ring, forming tetrahydropyridine or piperidine analogs.

Hydrolysis Reactions

Controlled hydrolysis cleaves specific bonds:

-

Amide bond hydrolysis : Acidic (HCl/H₂O) or alkaline (NaOH) conditions break the carboxamide group, producing pyridine-2-carboxylic acid and 3-(methylamino)piperidine fragments.

-

Piperidine ring opening : Strong acids (e.g., conc. H₂SO₄) induce ring-opening, yielding linear amines or nitriles depending on reaction time and temperature.

Alkylation and Acylation

The piperidine nitrogen and pyridine carboxamide group serve as nucleophilic sites:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts, improving solubility for pharmacological applications.

-

Acylation : Treatment with acyl chlorides (e.g., AcCl) introduces ester or ketone functionalities, modifying bioavailability.

Cyclization and Cross-Coupling

Advanced synthetic routes leverage transition-metal catalysis:

-

Buchwald–Hartwig coupling : Forms C–N bonds between the pyridine ring and aryl/heteroaryl groups using Pd catalysts.

-

Cycloaddition reactions : Under microwave irradiation, the compound participates in [3+2] cycloadditions to generate fused heterocycles.

Mechanistic Insights and Challenges

-

Catalytic systems : Iron and palladium catalysts are critical for regioselective transformations .

-

Steric effects : The piperidine substituent hinders reactivity at the pyridine 3-position, favoring modifications at the 2- and 6-positions.

-

Data limitations : Quantitative yields and kinetic parameters remain underreported in open literature, necessitating further experimental validation .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride is utilized as a precursor in the synthesis of more complex organic compounds. Its functional groups allow for various chemical reactions, including oxidation and reduction, which are essential in synthetic organic chemistry.

Biology

- Receptor Binding Studies : This compound is employed in research focused on understanding receptor-ligand interactions. It has shown potential in modulating neurotransmitter receptors, which could influence cognitive functions and mood regulation.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, making it valuable in studies related to metabolic pathways and disease mechanisms.

Medicine

- Therapeutic Potential : N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride has been studied for its anticancer properties. Research indicates it exhibits cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, with IC50 values ranging from 7.9 to 92 µM.

- Antiparasitic Activity : The compound demonstrates significant activity against Plasmodium falciparum, the malaria-causing parasite, with an IC50 value of 0.199 µM.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Anticancer Studies

A study assessed the cytotoxicity of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride against different cancer cell lines. It showed promising results, indicating potential use as an anticancer agent.

Antiparasitic Efficacy

Research demonstrated that the compound significantly reduces the viability of Plasmodium falciparum forms in vitro. This finding supports its potential development as an antiparasitic drug.

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Hypopharyngeal Tumor Cells | 7.9 - 92 | |

| Antiparasitic | Plasmodium falciparum | 0.199 | |

| Enzyme Inhibition | Various Enzymes | Varies |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Comments |

|---|---|---|

| N-Methyl derivative | High | Strong receptor binding |

| Piperidine substitution | Moderate | Affects selectivity |

| Altered carboxamide group | Low | Reduced biological efficacy |

Mechanism of Action

The mechanism of action of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other pyridine-piperidine hybrids, particularly those in the Combi-Blocks catalog (). Below is a detailed comparison of key analogs:

| Compound Name | Substituents | CAS Number | MFCD Code | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|---|

| N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride (Target Compound) | Piperidin-3-yl (position 6), carboxamide (position 2), N-methyl | 1858241-04-9 | MFCD29035015 | C₁₃H₂₀Cl₂N₃O | 305.22 | 95% |

| N-Methyl-6-piperidin-4-ylpyridin-2-amine dihydrochloride (HA-5611) | Piperidin-4-yl (position 6), amine (position 2), N-methyl | 2197685-84-8 | MFCD31537588 | C₁₁H₁₈Cl₂N₃ | 281.19 | 95% |

| 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride (QY-6566) | Piperidin-4-yl (position 6), carbonyl-piperazine (position 3), N-methyl | 1858256-82-2 | MFCD29035012 | C₁₇H₂₆Cl₂N₄O | 397.32 | 95% |

| N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride (QY-9100) | Piperidin-4-yl (position 6), propanamide (position 2), N-methyl | 1858249-88-3 | MFCD29035021 | C₁₄H₂₁Cl₂N₃O | 318.25 | 95% |

Key Structural and Functional Differences:

Piperidine Substituent Position :

- The target compound features a piperidin-3-yl group, while analogs like HA-5611, QY-6566, and QY-9100 have piperidin-4-yl substituents. This positional isomerism may influence receptor binding or solubility .

Functional Groups :

- The carboxamide group in the target compound contrasts with the amine in HA-5611 and the propanamide in QY-9100. Carboxamides generally exhibit higher polarity and hydrogen-bonding capacity compared to amines .

- QY-6566 contains a carbonyl-piperazine moiety, which introduces additional basicity and conformational flexibility .

Molecular Weight and Complexity :

- QY-6566 has the highest molecular weight (397.32 g/mol) due to its piperazine-carbonyl extension, whereas HA-5611 is the smallest (281.19 g/mol). The target compound occupies an intermediate range .

Chirality: Unlike levocetirizine dihydrochloride (), which has a chiral center, none of the compared pyridine-piperidine derivatives exhibit stereocenters, simplifying synthesis and reducing enantiomer-related potency variability .

Pharmacological and Chemical Relevance

For example:

- Piperidine positioning : Piperidin-3-yl vs. piperidin-4-yl may alter interactions with hydrophobic pockets in target proteins.

- Amide vs.

Biological Activity

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride is characterized by a piperidine ring and a pyridine carboxamide group. Its chemical formula is , indicating the presence of two hydrochloride ions which enhance its solubility in aqueous environments.

The biological activity of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride primarily involves its interaction with specific receptors and enzymes. It has been reported to modulate the activity of various molecular targets, leading to significant biological effects. The compound is utilized in studies involving:

- Receptor Binding: It interacts with neurotransmitter receptors, potentially influencing pathways related to cognition and mood.

- Enzyme Inhibition: The compound has shown effectiveness in inhibiting certain enzymes, which may be linked to its therapeutic effects in diseases such as cancer and neurodegenerative disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride. It exhibits notable cytotoxicity against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in hypopharyngeal tumor cells, showing promising results compared to standard chemotherapeutics .

Antiparasitic Activity

The compound also demonstrates antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro assays have indicated that it can significantly reduce the viability of erythrocytic forms of the parasite, with IC50 values suggesting potent activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride:

- Study on Cancer Cell Lines:

- Antiparasitic Efficacy:

- Mechanistic Studies:

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Hypopharyngeal Tumor Cells | 7.9 - 92 | |

| Antiparasitic | Plasmodium falciparum | 0.199 | |

| Enzyme Inhibition | Various Enzymes | Varies |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Comments |

|---|---|---|

| N-Methyl derivative | High | Strong receptor binding |

| Piperidine substitution | Moderate | Affects selectivity |

| Altered carboxamide group | Low | Reduced biological efficacy |

Q & A

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions.

- Temperature control : Excess heat can degrade the piperidine ring; optimal ranges are 60–100°C .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Q. Basic Research Focus

- NMR spectroscopy : ¹H/¹³C NMR resolves the piperidine ring conformation (e.g., axial vs. equatorial N-methyl group) and confirms amide bond formation. Key signals include δ 2.3–2.7 ppm (piperidine CH₂) and δ 3.0 ppm (N–CH₃) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used to determine crystal packing and hydrogen-bonding networks, critical for understanding salt forms (dihydrochloride vs. freebase) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 237.1342 for C₁₀H₁₆N₄·2HCl) .

How do structural modifications in related piperidine derivatives affect their pharmacological profiles?

Advanced Research Focus

Comparative studies highlight:

- N-methyl vs. N,N-dimethyl substitution : Dimethylation increases logP (by ~0.5 units), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Piperidine vs. pyrrolidine rings : Pyrrolidine analogs (e.g., N,N-dimethyl-6-pyrrolidin-2-ylpyrazin-2-amine) show 30% lower affinity for serotonin receptors due to reduced ring flexibility .

- Dihydrochloride salt vs. freebase : The salt form improves bioavailability (e.g., 2.5-fold higher AUC in rodent models) but requires pH-adjusted formulations for stability .

What computational approaches are used to model interactions between this compound and biological targets?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Predicts binding modes to dopamine D₂ receptors, identifying key residues (e.g., Asp114 hydrogen bonding with the amide carbonyl) .

- MD simulations (GROMACS) : Reveals dynamic stability of the piperidine ring in hydrophobic binding pockets over 100 ns trajectories .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data for kinase inhibition (R² = 0.89) .

How can researchers resolve contradictions in biological activity data across different studies?

Advanced Research Focus

Discrepancies often arise from:

- Assay conditions : Varying pH (5.5 vs. 7.4) alters ionization states, affecting IC₅₀ values by up to 10-fold. Standardized buffers (e.g., PBS) are recommended .

- Cell line specificity : HEK293 vs. CHO cells may express differing levels of target proteins (e.g., 5-HT₃A receptors), skewing dose-response curves .

- Data normalization : Use internal controls (e.g., β-galactosidase reporters) to correct for viability assays .

What strategies optimize purification of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride from complex reaction mixtures?

Q. Basic Research Focus

- Column chromatography : Silica gel (230–400 mesh) with eluents like CH₂Cl₂:MeOH (95:5) removes unreacted amines.

- Recrystallization : Ethanol/water (3:1) at −20°C yields >99% purity crystals, confirmed by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

- Ion-exchange resins : Dowex 50WX2 selectively binds dihydrochloride salts, eliminating neutral byproducts .

How does the compound’s stability vary under different storage conditions?

Q. Basic Research Focus

- Thermal stability : Decomposition occurs at >150°C (TGA data), but room-temperature storage in amber vials is stable for >2 years .

- Light sensitivity : UV irradiation (254 nm) causes 15% degradation over 48 hours; recommend light-protected containers .

- Humidity control : Below 30% RH prevents hydrolysis of the amide bond (validated by Karl Fischer titration) .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) enable >90% recovery but require stringent filtration to avoid residual metal contamination (ICP-MS thresholds: Pd <10 ppm) .

- Solvent volume reduction : Switch from batch to flow chemistry reduces ethanol use by 70%, aligning with green chemistry principles .

- Byproduct management : Optimize stoichiometry (1.1:1 amine:acid ratio) to minimize unreacted starting materials .

How do researchers validate target engagement in cellular assays?

Q. Advanced Research Focus

- Radioligand displacement : [³H]Spiperone competition assays confirm D₂ receptor binding (Kᵢ = 12 nM) .

- BRET/FRET biosensors : Detect real-time cAMP modulation in HEK293 cells transfected with GPCRs .

- Knockout models : CRISPR-Cas9 deletion of target genes (e.g., DRD2) abolishes antiproliferative effects in cancer cell lines .

What are the emerging applications of this compound in neuroscience research?

Q. Advanced Research Focus

- Neuroinflammation models : Reduces IL-6 levels by 40% in LPS-induced microglial activation (IC₅₀ = 50 nM) .

- Behavioral studies : Oral administration (10 mg/kg) reverses MK-801-induced cognitive deficits in rodent Morris water maze tests .

- PET tracer development : ¹¹C-labeled analogs show 2.3% ID/g brain uptake at 30 min post-injection, enabling in vivo receptor occupancy studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.